molecular formula C5H10N4S B13098712 N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine

N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B13098712
M. Wt: 158.23 g/mol
InChI Key: OETHHKYIMFTDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the 1,3,4-thiadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired thiadiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents such as triethylamine and ethanol can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial properties and is used in the development of new antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, its strong aromaticity and the presence of the =N-C-S- moiety allow it to interact with biomolecules like DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2,5-diamine
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2,5-Diamino-1,3,4-thiadiazole

Uniqueness

N2-Ethyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atoms enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

2-N-ethyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C5H10N4S/c1-3-9(2)5-8-7-4(6)10-5/h3H2,1-2H3,(H2,6,7)

InChI Key

OETHHKYIMFTDAG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NN=C(S1)N

Origin of Product

United States

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